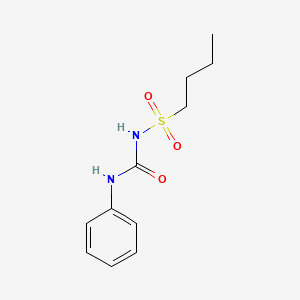
N-(Butane-1-sulfonyl)-N'-phenylcarbamimidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid is a chemical compound that features a sulfonyl group attached to a butane chain and a phenylcarbamimidic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid typically involves the reaction of butane-1-sulfonyl chloride with phenylcarbamimidic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.
化学反応の分析
Types of Reactions
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols (RSH).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylcarbamimidic acid moiety may also interact with nucleic acids and other biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
N-(Butane-1-sulfonyl)-N’-methylcarbamimidic acid: Similar structure but with a methyl group instead of a phenyl group.
N-(Butane-1-sulfonyl)-N’-ethylcarbamimidic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs. The phenyl group can enhance interactions with aromatic systems in biomolecules, potentially leading to distinct biological effects.
特性
CAS番号 |
5454-59-1 |
|---|---|
分子式 |
C11H16N2O3S |
分子量 |
256.32 g/mol |
IUPAC名 |
1-butylsulfonyl-3-phenylurea |
InChI |
InChI=1S/C11H16N2O3S/c1-2-3-9-17(15,16)13-11(14)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) |
InChIキー |
WPHUEDNSMTZWSU-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)(=O)NC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)
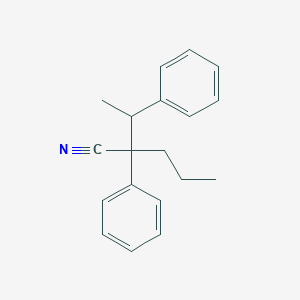

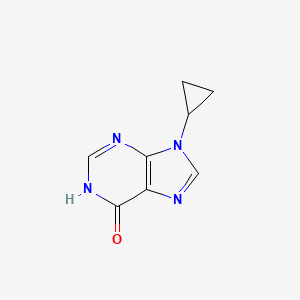

![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
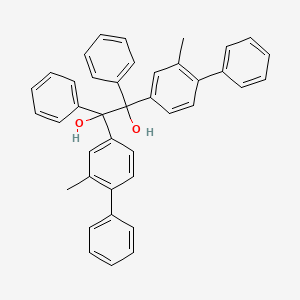

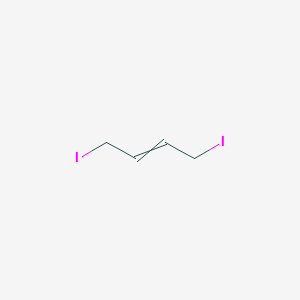
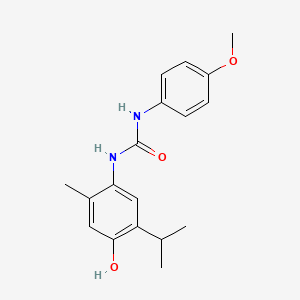
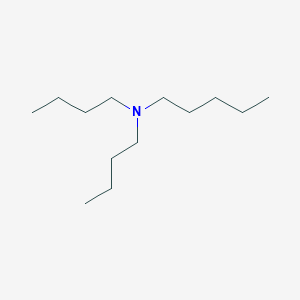
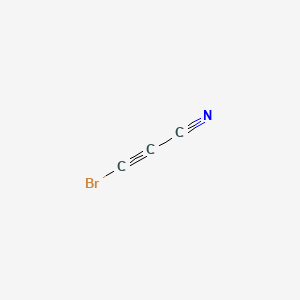
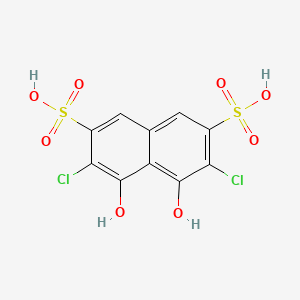
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
